molecular formula C6H10N2O3 B089587 1-(Hydroxymethyl)-5,5-dimethylhydantoin CAS No. 116-25-6

1-(Hydroxymethyl)-5,5-dimethylhydantoin

Cat. No. B089587
Key on ui cas rn: 116-25-6
M. Wt: 158.16 g/mol
InChI Key: SIQZJFKTROUNPI-UHFFFAOYSA-N
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Patent
US05405862

Procedure details

In a further embodiment (the post addition method), an aqueous solution of dimethyloldimethylhydantoin, monomethyloldimethylhydantoin, and dimethylhydantoin is produced by admixing (a) from about 80 to about 90% by weight of an aqueous solution of methylolated dimethylhydantoins having greater than 0.1% by weight of free formaldehyde with (b) about 20 to about 10% by weight of dimethylhydantoin based upon 100% by weight of aqueous solution of methylolated dimethylhydantoins and dimethylhydantoin combined.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7](=[O:8])[C:6]([CH3:10])([CH3:9])[N:5](CO)[C:4]1=[O:13])[OH:2].C(N1C(C)(C)C(=O)NC1=O)O>>[CH2:1]=[O:2].[CH3:9][C:6]1([CH3:10])[NH:5][C:4](=[O:13])[NH:3][C:7]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)N1C(N(C(C1=O)(C)C)CO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)N1C(=O)NC(=O)C1(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C(NC(N1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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